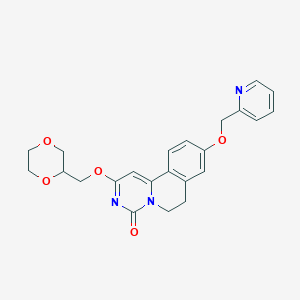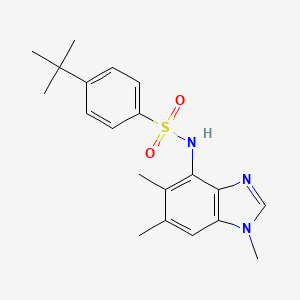![molecular formula C19H18N4O B2481289 (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile CAS No. 1024776-30-4](/img/structure/B2481289.png)
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of enenitriles. This compound features a benzoyl group, a pyridinyl group, and a piperazinyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoyl Group: This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine and a suitable leaving group.
Formation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with pyridine derivatives.
Formation of the Enenitrile Group: The enenitrile group can be formed through a Knoevenagel condensation reaction involving an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile: can be compared with other enenitriles, benzoyl derivatives, and piperazinyl compounds.
Benzoyl derivatives: Compounds with similar benzoyl groups may exhibit similar reactivity and applications.
Piperazinyl compounds: Compounds with piperazinyl groups may have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(Z)-2-benzoyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-14-17(19(24)16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)18-8-4-5-9-21-18/h1-9,15H,10-13H2/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXYUYCQNMZSG-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
![N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)
![1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2481211.png)




![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)


![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)
![N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2481226.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
